

Technical Guide: Gas-Phase Identification of (Z)-Ethene-1,2-diol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-Ethene-1,2-diol

Cat. No.: B1228183

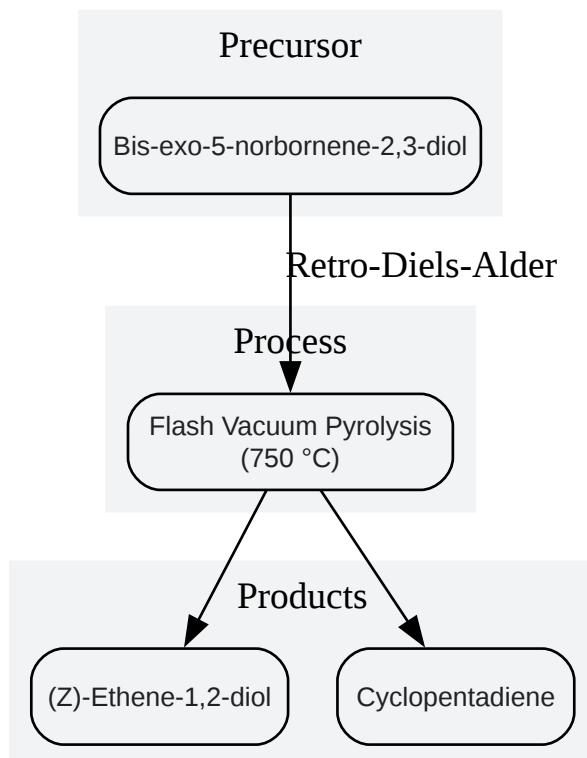
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the first gas-phase identification and characterization of **(Z)-ethene-1,2-diol**, a reactive intermediate of interest in prebiotic chemistry and the formose reaction.^{[1][2][3][4]} The methodologies, experimental data, and logical workflows that enabled its characterization are detailed herein.

Introduction

(Z)-ethene-1,2-diol, the enol tautomer of glycolaldehyde, is a highly reactive and transient species.^{[1][2]} Its fleeting nature necessitates in-situ generation in the gas phase for direct spectroscopic investigation. The first successful gas-phase identification was achieved through a combination of flash vacuum pyrolysis (FVP) for its synthesis and rotational spectroscopy for its unambiguous detection and structural characterization.^{[1][2][5]} This breakthrough was significantly guided by high-level quantum-chemical calculations, which provided accurate predictions of the molecule's spectroscopic parameters.^{[1][2][5]}


Generation of Gas-Phase (Z)-Ethene-1,2-diol

The primary method for producing gas-phase **(Z)-ethene-1,2-diol** is through the thermal decomposition of a suitable precursor molecule via a retro-Diels-Alder reaction.^{[1][5][6]}

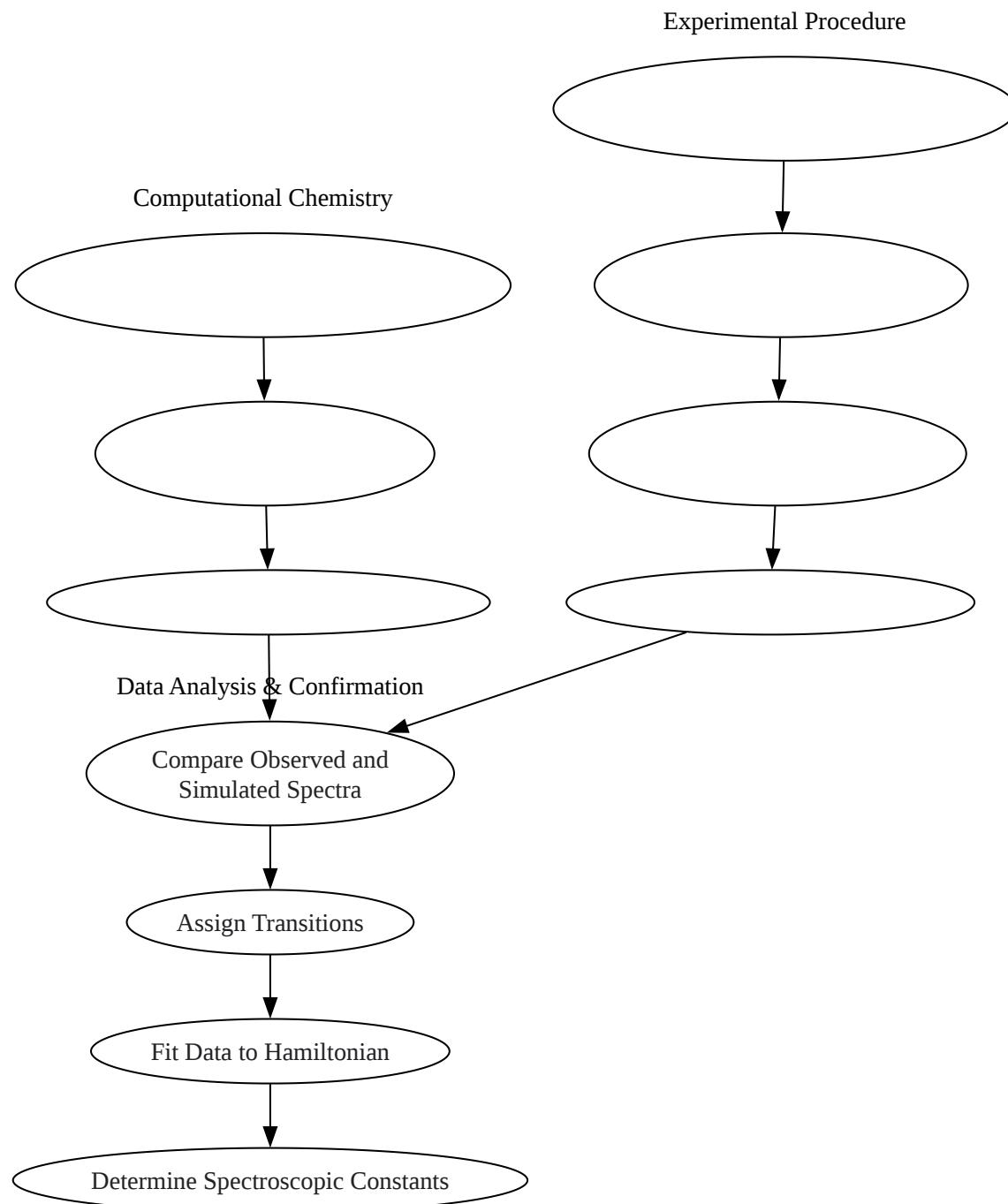
Experimental Protocol: Flash Vacuum Pyrolysis (FVP)

- Precursor Selection: Bis-exo-5-norbornene-2,3-diol is used as the precursor molecule.[1][5][6] The stereochemistry of this precursor is crucial as it dictates the formation of the (Z)-isomer of ethene-1,2-diol.[6]
- Apparatus: The precursor's vapors are passed through a 30 cm long quartz tube.[2] This tube is heated by a tubular furnace.
- Pyrolysis Conditions: The furnace is maintained at a high temperature, typically around 750 °C.[1][2][6]
- Reaction: Under these conditions, the bis-exo-5-norbornene-2,3-diol undergoes a retro-Diels-Alder reaction, yielding **(Z)-ethene-1,2-diol** and cyclopentadiene as the primary products.[4][5] The yield of the desired enol has been reported to be greater than 90%.[6]
- Product Introduction: The pyrolysis products are then directly introduced into a spectrometer for analysis.

Below is a diagram illustrating the chemical pathway for the generation of **(Z)-ethene-1,2-diol**.

[Click to download full resolution via product page](#)

Caption: Retro-Diels-Alder reaction for **(Z)-ethene-1,2-diol** synthesis.


Spectroscopic Identification and Characterization

Rotational spectroscopy is an exceptionally powerful tool for the unambiguous identification of molecules in the gas phase, as it is highly sensitive to the molecule's mass distribution and geometry.[\[5\]](#)

Experimental Protocol: Rotational Spectroscopy

- Instrumentation: A frequency-modulation submillimeter-spectrometer was used for the spectral measurements.[\[5\]](#)
- Frequency Range: The spectrum was recorded in two main regions: 80–125 GHz and 240–375 GHz.[\[5\]](#)
- Data Acquisition: The pyrolysis products from the FVP setup are directly flowed into the spectrometer. The absorption signals corresponding to rotational transitions are detected.
- Spectral Analysis: The observed spectral lines are assigned to specific rotational transitions of **(Z)-ethene-1,2-diol**. This assignment is guided by theoretical predictions from high-level quantum-chemical calculations.[\[1\]\[2\]](#) The analysis involves fitting the measured transition frequencies to a Hamiltonian model to determine the molecule's rotational constants and centrifugal distortion constants.[\[2\]](#)

The logical workflow for the identification and characterization of **(Z)-ethene-1,2-diol** is depicted below.

[Click to download full resolution via product page](#)

Caption: Experimental and computational workflow for characterization.

Quantitative Data

The spectral analysis yielded precise rotational and centrifugal distortion constants for the global minimum energy conformer of **(Z)-ethene-1,2-diol**, which has a (syn,anti) configuration. [\[2\]](#)

Table 1: Spectroscopic Constants for (syn,anti)-(Z)-Ethene-1,2-diol

Parameter	Experimental Value (MHz)	Theoretical Value (MHz)
Rotational Constants		
A	19696.5512 (12)	19676.1
B	6103.11197 (42)	6098.5
C	4678.96860 (38)	4674.8
Quartic Centrifugal Distortion Constants		
DJ	1.8385 (14) x 10-3	1.81 x 10-3
DJK	23.957 (11) x 10-3	23.7 x 10-3
DK	1.1075 (39)	1.05
d1	-0.4468 (21) x 10-3	-0.438 x 10-3
d2	-0.1105 (11) x 10-3	-0.106 x 10-3

Note: Values in parentheses represent the uncertainty in the last digits. Theoretical values were obtained from high-level quantum-chemical calculations and served to guide the experimental analysis.[\[1\]](#)[\[2\]](#)

Conformational Analysis

Computational studies are essential for understanding the conformational landscape of flexible molecules like **(Z)-ethene-1,2-diol**.

Table 2: Relative Energies of **(Z)-Ethene-1,2-diol** Conformers

Conformer	Relative Energy (kJ mol ⁻¹)	Note
(syn,anti)	0	Global minimum on the Potential Energy Surface (PES). This is the experimentally observed conformer. [2]
(anti,anti)	~15	Higher in energy and not observed experimentally under the given conditions. [2]
TS1 (Interconversion of equivalent syn,anti forms)	~10	Transition state for tunneling between two equivalent (syn,anti) forms. [2]
TS2 (syn,anti to anti,anti)	~21	Transition state connecting the two minima. [2]

The (syn,anti) conformer is the most stable, and its structure was confirmed by the excellent agreement between the experimental and computed rotational constants.[\[1\]](#)[\[2\]](#)

Conclusion

The successful gas-phase identification of **(Z)-ethene-1,2-diol** was accomplished through a synergistic approach combining flash vacuum pyrolysis for its generation from bis-exo-5-norbornene-2,3-diol and rotational spectroscopy for its detection and characterization.[\[1\]](#)[\[5\]](#) The detailed experimental protocols and resulting high-precision spectroscopic data presented in this guide provide a foundational basis for further research into this important prebiotic molecule. These findings are critical for enabling searches for **(Z)-ethene-1,2-diol** in the interstellar medium and for deepening the understanding of sugar formation pathways in extraterrestrial environments.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gas-phase identification of (Z)-1,2-ethenediol, a key prebiotic intermediate in the formose reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. gas-phase-identification-of-z-1-2-ethenediol-a-key-prebiotic-intermediate-in-the-formose-reaction - Ask this paper | Bohrium [bohrium.com]
- 4. cris.unibo.it [cris.unibo.it]
- 5. Gas-phase identification of (Z)-1,2-ethenediol, a key prebiotic intermediate in the formose reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06919E [pubs.rsc.org]
- 6. (Z)-Ethene-1,2-diol | 65144-74-3 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Gas-Phase Identification of (Z)-Ethene-1,2-diol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1228183#gas-phase-identification-of-z-ethene-1-2-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com